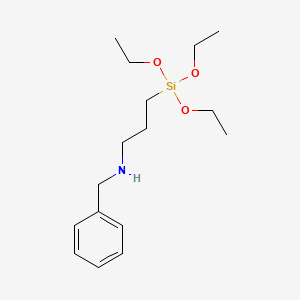![molecular formula C16H9F7O2 B14349156 [1,1'-Biphenyl]-2-yl heptafluorobutanoate CAS No. 90999-92-1](/img/structure/B14349156.png)
[1,1'-Biphenyl]-2-yl heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a heptafluorobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl heptafluorobutanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with heptafluorobutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl heptafluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-yl heptafluorobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with various biological pathways. The heptafluorobutanoate group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can be compared with other biphenyl esters such as:
- [1,1’-Biphenyl]-2-yl acetate
- [1,1’-Biphenyl]-2-yl propionate
- [1,1’-Biphenyl]-2-yl butyrate
Uniqueness
The presence of the heptafluorobutanoate group in [1,1’-Biphenyl]-2-yl heptafluorobutanoate imparts unique properties such as increased stability and lipophilicity compared to other biphenyl esters. This makes it particularly useful in applications requiring enhanced chemical resistance and bioavailability.
Propriétés
Numéro CAS |
90999-92-1 |
|---|---|
Formule moléculaire |
C16H9F7O2 |
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
(2-phenylphenyl) 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(24)25-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
AAECCAFCLRHFFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
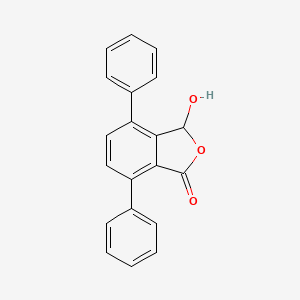
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
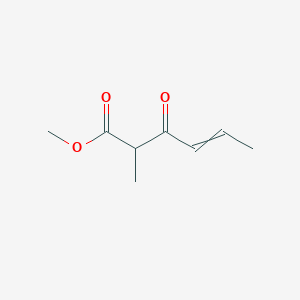
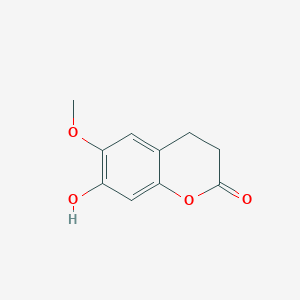
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
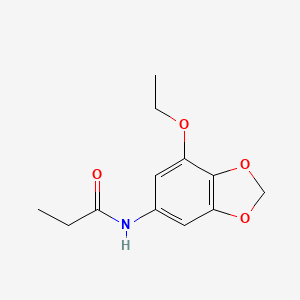
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
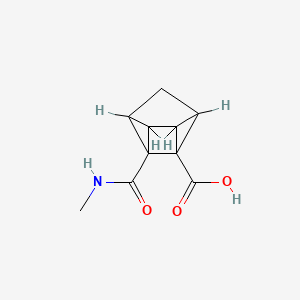
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
